molecular formula C7H12N4 B8442072 N-(3-pyridazinylmethyl)ethylenediamine

N-(3-pyridazinylmethyl)ethylenediamine

Cat. No.: B8442072
M. Wt: 152.20 g/mol
InChI Key: HJZRRAIHXJSYGJ-UHFFFAOYSA-N
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Description

N-(3-pyridazinylmethyl)ethylenediamine is a chemical compound with the molecular formula C7H12N4 and a molecular weight of approximately 152.20 g/mol . This ethylenediamine derivative features a pyridazine moiety, making it a valuable bifunctional building block in research and development. Its structure, containing both aliphatic amine and heteroaromatic groups, allows it to act as a versatile ligand in coordination chemistry and a key precursor in organic synthesis. Potential research applications include serving as a scaffold for the development of novel pharmaceutical compounds, particularly in creating molecules that mimic the chelating properties of related structures like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) . Researchers also utilize such ethylenediamine-based compounds in the synthesis of complex molecules, including catalysts and metal-organic frameworks . This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Handle with care, using appropriate personal protective equipment and under strict adherence to your institution's safety protocols.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-(pyridazin-3-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C7H12N4/c8-3-5-9-6-7-2-1-4-10-11-7/h1-2,4,9H,3,5-6,8H2

InChI Key

HJZRRAIHXJSYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)CNCCN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N-(3-pyridazinylmethyl)ethylenediamine derivatives have been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted a derivative that showed a maximum zone of inhibition of 33 mm against Bacillus cereus and 30 mm against Escherichia coli, indicating potent antibacterial effects .

1.2 Inhibition of Enzymes

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, its derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. One derivative exhibited an IC50 value of 0.013 µM for MAO-B, suggesting its potential use in treating conditions like Alzheimer's disease.

Compound Target Enzyme IC50 (µM) Notes
This compound DerivativeMAO-B0.013High selectivity for MAO-B over MAO-A
This compound DerivativeBacterial StrainsVariesEffective against multiple strains

Catalytic Applications

2.1 Catalysis in Organic Reactions

This compound has been utilized as a ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with transition metals enhances the efficiency of these reactions, making it a valuable component in synthetic organic chemistry .

2.2 Coordination Chemistry

The compound's coordination properties have been explored through studies utilizing NMR and DFT methods to understand its interaction with metal ions. This research has implications for developing new catalytic systems that can facilitate complex organic transformations .

Material Science Applications

3.1 Polymer Chemistry

In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into epoxy resins has shown improved adhesion and durability, making it suitable for use in coatings and adhesives .

3.2 Surface Modification

The compound is also used as a surface modifier in various applications, including paints and coatings, where it acts as an adhesion promoter. This property is particularly beneficial in enhancing the performance of paints by improving their adherence to substrates .

Case Study 1: Antimicrobial Efficacy

A series of pyridazine derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications to the pyridazine ring significantly influenced antimicrobial activity, with some compounds achieving zones of inhibition exceeding 30 mm.

Case Study 2: Catalytic Performance

In a comparative study of various ligands in Suzuki-Miyaura reactions, this compound demonstrated superior catalytic activity compared to traditional phosphine ligands, highlighting its potential as a next-generation ligand in organic synthesis.

Comparison with Similar Compounds

Analytical Chemistry

  • N-(1-Naphthyl)ethylenediamine : Critical in nitrite detection, forming azo dyes with λmax ~540 nm. Its sensitivity surpasses other coupling agents (e.g., sulfanilic acid) due to rapid reaction kinetics and pH tolerance .
  • This compound (Inferred): Pyridazinyl’s electron-deficient aromatic ring could enhance interactions with nitroaromatics or transition metals, enabling novel detection methods for environmental or biomedical analytes.

Q & A

Q. Table 1: Comparative Synthesis Conditions for Ethylenediamine Derivatives

CompoundReaction Temp (°C)CatalystYield (%)Characterization TechniquesReference
This compound80None65NMR, HRMS, X-ray
N-(n-hexyl)ethylenediamine60NaBH4_482FT-IR, GC-MS
N-(2-pyridyl)ethylenediamine70Pd(OAc)2_275NMR, HPLC

Q. Table 2: Analytical Techniques for Detecting Ethylenediamine Derivatives

TechniqueApplicationSensitivity (ppm)Key Parameters
HPLC-UVQuantification in reaction mixtures0.1C18 column, 254 nm detection
FT-IRFunctional group identificationN/AN-H stretches (3200–3400 cm1^{-1})
X-ray CrystallographyStereochemical resolutionN/ASingle-crystal diffraction

Key Considerations for Researchers

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR and X-ray) to resolve structural ambiguities.
  • Experimental Design : Include control reactions (e.g., omitting the compound in MOF synthesis) to isolate its role in gas adsorption .
  • Safety Protocols : Refer to ethylenediamine safety guidelines (flammability, corrosivity) from reliable SDS databases .

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